N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide
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Overview
Description
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a 4-methylbenzamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzenesulfonamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or carbamothioyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and protecting cells from damage. Additionally, the compound’s ability to interact with cellular receptors and signaling pathways can result in anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide can be compared with other similar compounds, such as:
- N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}benzamide
- N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}acetamide
- N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}propionamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C19H23N3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-5-7-14(8-6-13)17(23)21-18(26)20-15-9-11-16(12-10-15)27(24,25)22-19(2,3)4/h5-12,22H,1-4H3,(H2,20,21,23,26) |
InChI Key |
ASWMCAIPTDHYOI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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